N-(3-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyridine core, a methoxybenzyl group, and a carboxamide functionality. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Scientific Research Applications
N-(3-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or neuroprotective effects.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
Target of Action
The primary target of N-(3-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as N-[(3-methoxyphenyl)methyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide, is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein responsible for the breakdown of fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .
Mode of Action
This compound interacts with its target, FAAH, by inhibiting its activity . It displays significant time-dependent and dose-dependent FAAH inhibitory activity . The mechanism of inhibition is most likely irreversible or slowly reversible . By inhibiting FAAH, the compound increases the concentration of anandamide, leading to enhanced activation of cannabinoid receptors .
Biochemical Pathways
The inhibition of FAAH affects the endocannabinoid system, which includes cannabinoid receptors and their endogenous ligands . The endocannabinoid system plays a crucial role in various physiological processes, including pain sensation, mood regulation, and memory . By inhibiting FAAH and increasing anandamide levels, the compound modulates the release of neurotransmitters in this system .
Pharmacokinetics
The pharmacokinetics of this compound is characterized by slow absorption and elimination rates in rats . The plasma concentration-time curve of the compound shows double peaks, indicating a complex absorption process . The highest distribution of the compound after absorption was in the stomach, followed by the lung . This suggests that the compound may have a lung targeting property .
Result of Action
The inhibition of FAAH by this compound leads to increased levels of anandamide, resulting in enhanced activation of cannabinoid receptors . This can lead to various effects, including analgesic, anti-inflammatory, or neuroprotective effects, by modulating the release of neurotransmitters .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Carboxamide Functionality: The carboxamide group is formed through an amide coupling reaction, often using reagents such as carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Comparison with Similar Compounds
N-(3-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be compared with other similar compounds, such as:
- N-benzyl-hexadecanamide
- N-benzyl-9Z,12Z,15Z-octadecenamide
- N-(3-methoxybenzyl)-9Z,12Z-octadecenamide
- N-benzyl-9Z,12Z-octadecenamide
- N-(3-methoxybenzyl)-9Z,12Z,15Z-octadecadienamide
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the naphthyridine core and methoxybenzyl group in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-21-16-13(6-4-8-19-16)10-15(18(21)23)17(22)20-11-12-5-3-7-14(9-12)24-2/h3-10H,11H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOCOWRWTNNRIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.